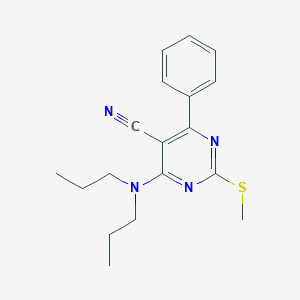![molecular formula C23H30N2O3 B253961 methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate](/img/structure/B253961.png)
methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate is a synthetic compound with potential therapeutic applications. This compound has received significant attention from the scientific community due to its unique chemical structure and promising biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate is not well understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains, as well as various cancer cell lines. This compound has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of several bacterial and fungal strains, which makes it a potential candidate for the development of new antimicrobial agents. However, one limitation is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of Methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate. One direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate is a complex process that involves several steps. The starting material for the synthesis is 2-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This compound is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-6-azabicyclo[3.2.1]octan-3-amine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with methyl iodide to give the desired product.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C23H30N2O3 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
methyl 2-methyl-4-oxo-3-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C23H30N2O3/c1-14-18(11-25-13-23(4)10-16(25)9-22(2,3)12-23)20(26)17-8-15(21(27)28-5)6-7-19(17)24-14/h6-8,16H,9-13H2,1-5H3,(H,24,26) |
Clave InChI |
GWSIKCMWRRTOPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CC4(CC3CC(C4)(C)C)C |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CC4(CC3CC(C4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)


